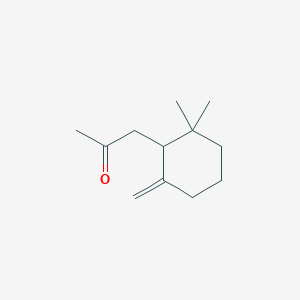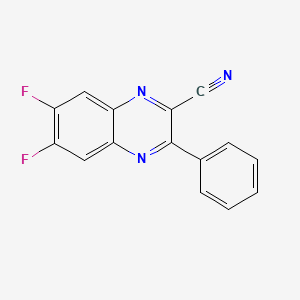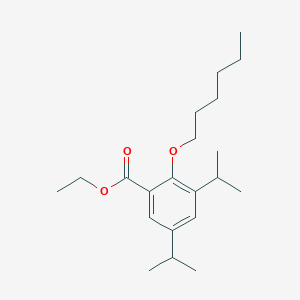
Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a benzoate core substituted with hexyloxy and di(propan-2-yl) groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid derivatives react with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate is primarily based on its ability to interact with biological membranes and proteins. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various molecular targets. The aromatic ring and its substituents can also participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate core but without the hexyloxy and di(propan-2-yl) groups.
Methyl 3,5-di(propan-2-yl)benzoate: Similar structure but with a methyl ester group instead of ethyl and lacking the hexyloxy group.
Hexyl benzoate: Contains a hexyloxy group but lacks the di(propan-2-yl) substituents.
Uniqueness
Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate is unique due to the combination of its hexyloxy and di(propan-2-yl) substituents on the benzoate core. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
531503-33-0 |
|---|---|
Fórmula molecular |
C21H34O3 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
ethyl 2-hexoxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C21H34O3/c1-7-9-10-11-12-24-20-18(16(5)6)13-17(15(3)4)14-19(20)21(22)23-8-2/h13-16H,7-12H2,1-6H3 |
Clave InChI |
BHJOMCDSJVVGAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1C(=O)OCC)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


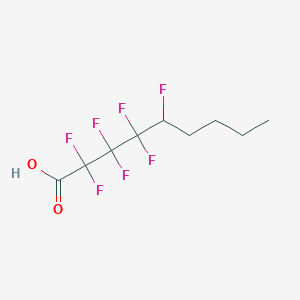

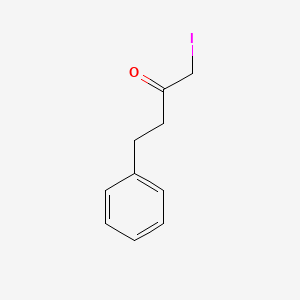
![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
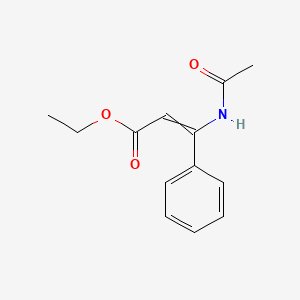
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
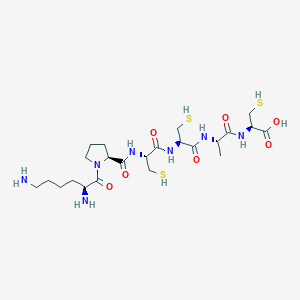
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
